Conocarpan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

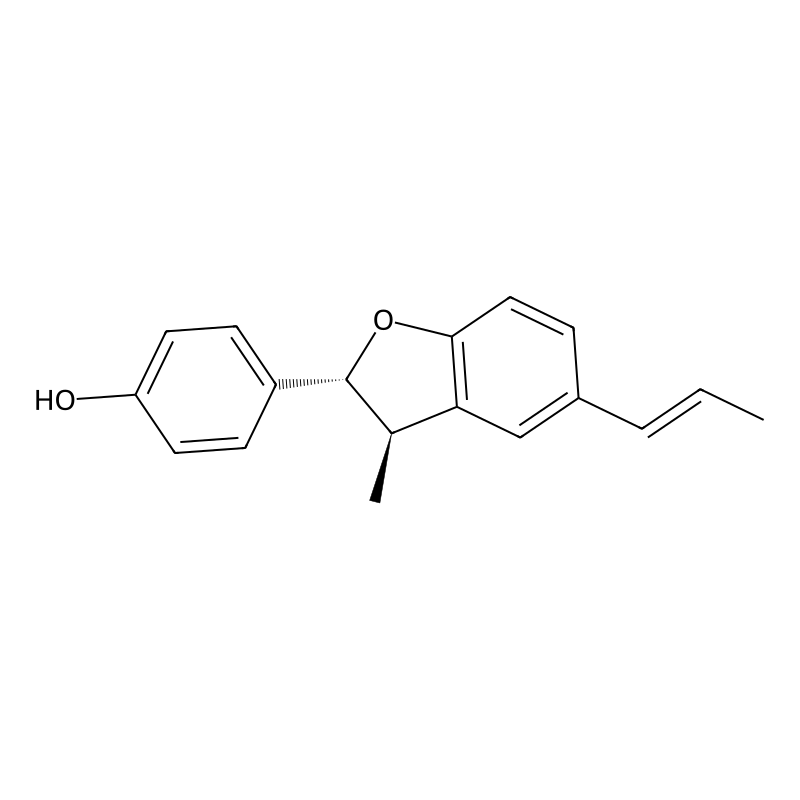

Conocarpan is a naturally occurring compound classified as a member of the benzofuran family, specifically a neolignan. Its chemical formula is , and it features a unique structure characterized by a 2,3-dihydro-1-benzofuran core with various substituents, including a prop-1-en-1-yl group. This compound is notable for its presence in various plant species, particularly in the Conocarpus genus, where it contributes to the plant's chemical profile and potential biological activities .

- Radical Cyclization: This method has been utilized for the total synthesis of conocarpan, highlighting its reactive nature and versatility in synthetic organic chemistry .

- C−H Insertion: A Rhodium(II)-catalyzed C−H insertion process has been employed to synthesize both (+)-conocarpan and its enantiomer (−)-epi-conocarpan, showcasing its potential for asymmetric synthesis .

- Chemical Degradation: Techniques involving degradation have been used to establish the absolute configuration of conocarpan, further elucidating its structural properties .

Conocarpan exhibits various biological activities that have garnered interest in pharmacological research. Some of its notable effects include:

- Antimicrobial Properties: Studies suggest that conocarpan possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in medicinal chemistry.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which could have implications for health and disease prevention.

- Cytotoxic Effects: Preliminary studies indicate that conocarpan may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Synthesis of conocarpan has been achieved through various methods:

- Radical Cyclization: This method involves generating radicals to facilitate the cyclization process, resulting in the formation of conocarpan from simpler precursors .

- Rhodium(II)-Catalyzed C−H Insertion: This asymmetric synthesis technique allows for the selective formation of both (+)-conocarpan and (−)-epi-conocarpan from appropriate substrates .

- Concise Asymmetric Synthesis: Researchers have developed concise synthetic routes that yield high purity and yield of conocarpan and related compounds .

Conocarpan has potential applications across various fields:

- Pharmaceuticals: Due to its biological activities, conocarpan may be explored as a lead compound in drug development.

- Agriculture: Its antimicrobial properties could be harnessed in developing natural pesticides or fungicides.

- Cosmetics: The antioxidant properties may allow for inclusion in skincare formulations aimed at reducing oxidative stress on skin cells.

Research on interaction studies involving conocarpan has focused on:

- Synergistic Effects: Investigating how conocarpan interacts with other compounds to enhance or inhibit biological activity.

- Mechanistic Studies: Understanding the biochemical pathways affected by conocarpan can provide insights into its therapeutic potential.

Conocarpan shares structural similarities with other compounds in the benzofuran class. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (+)-Epi-Conocarpan | Neolignan | Enantiomer of conocarpan |

| Obtusafuran | Neolignan | Similar structural framework; different substituents |

| Lignans | Polyphenolic compounds | Broader class; includes various bioactive compounds |

Uniqueness of Conocarpan

Conocarpan's uniqueness lies in its specific substitution pattern and biological activity profile compared to these similar compounds. While other lignans may exhibit overlapping properties, conocarpan's distinct interactions and synthesis routes make it a subject of particular interest in both synthetic and medicinal chemistry.

Molecular Formula and Physical Properties

Conocarpan is a neolignan compound with the molecular formula C18H18O2 and a molecular weight of 266.3 g/mol [1] [2] [3]. The compound exists as a member of the benzofuran class, specifically characterized as a 2,3-dihydro-1-benzofuran substituted by a methyl group at position 3, a prop-1-en-1-yl group at position 5, and a 4-hydroxyphenyl group at position 2 [1] [4].

The physical properties of conocarpan reflect its aromatic neolignan structure. The compound demonstrates specific structural features that contribute to its stability and biological activity [1] [5]. Based on computational modeling and experimental data, conocarpan exhibits properties consistent with benzofuran derivatives, including characteristic absorption and spectroscopic behaviors [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H18O2 | [1] [2] |

| Molecular Weight | 266.3 g/mol | [1] [2] |

| Chemical Class | Benzofuran neolignan | [1] [4] |

| Substitution Pattern | 2,3-dihydro-1-benzofuran | [1] [4] |

Stereochemistry of Conocarpan Isomers

Conocarpan exists in two enantiomeric forms that differ in their absolute configuration at the C-2 and C-3 positions of the benzofuran ring system [7] [8] [9]. The stereochemical assignment of these isomers has been the subject of extensive research and revision, with significant implications for understanding their biological activities and synthetic approaches [10] [7] [11].

(+)-Conocarpan Structure

The (+)-conocarpan enantiomer possesses the absolute configuration (2S,3S) according to the Cahn-Ingold-Prelog priority rules [7] [9] [11]. This configurational assignment was established through comprehensive synthetic studies and chemical degradation methods [8] [9]. The (2S,3S) configuration indicates that both chiral centers at positions 2 and 3 of the dihydrobenzofuran ring have the S absolute configuration [7] [11].

Research has demonstrated that (+)-conocarpan exhibits a positive optical rotation, which corresponds to its dextrorotatory nature [8] [9]. The stereochemical features of (+)-conocarpan are critical for its recognition by biological targets and contribute to its distinct pharmacological profile [1] [7].

(-)-Conocarpan Structure

The (-)-conocarpan enantiomer displays the (2R,3R) absolute configuration at the C-2 and C-3 positions [2] [5] [8]. This enantiomer demonstrates a negative optical rotation, reflecting its levorotatory properties [8] [11]. The (2R,3R) configuration represents the mirror image of the (+)-isomer, with both chiral centers having the R absolute configuration [2] [5].

Synthetic studies have confirmed the absolute stereochemistry of (-)-conocarpan through asymmetric synthesis approaches and X-ray crystallographic analysis [8] [11]. The distinct stereochemical arrangement of (-)-conocarpan influences its three-dimensional molecular shape and subsequent interactions with biological systems [8] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for conocarpan, with characteristic signals that confirm its benzofuran neolignan framework [12] [13] [14]. Proton nuclear magnetic resonance analysis reveals distinctive patterns that allow for the identification and quantification of conocarpan in complex mixtures [12] [13].

Key proton nuclear magnetic resonance signals for conocarpan include a characteristic doublet at 6.76 parts per million with a coupling constant of 8.10 hertz, corresponding to the H-3 proton [12] [13]. Additional aromatic proton signals appear in the region between 6.8 and 7.2 parts per million, reflecting the substituted phenyl ring system [15]. The methyl group substitution generates a distinctive signal around 1.84 parts per million [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of conocarpan [14] [16]. The aromatic carbons typically appear in the region between 125 and 150 parts per million, while the aliphatic carbons of the dihydrobenzofuran ring system show signals in the range of 25 to 85 parts per million [16] [17]. The carbonyl and aromatic carbon environments demonstrate characteristic chemical shifts that confirm the structural assignment [16] [17].

Mass Spectrometry

Mass spectrometric analysis of conocarpan provides molecular weight confirmation and fragmentation patterns characteristic of benzofuran neolignans [2] [18]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 267 for the protonated molecular ion [M+H]+ [2] [19].

Fragmentation patterns in mass spectrometry reveal structural information about the benzofuran core and substituent groups [2] [18]. Common fragment ions include those resulting from the loss of the propyl side chain and hydroxyl groups, providing diagnostic information for structural confirmation [2] [18]. High-resolution mass spectrometry confirms the molecular formula C18H18O2 with accurate mass measurements [2] [19].

Infrared Spectroscopy

Infrared spectroscopy of conocarpan displays characteristic absorption bands that confirm the presence of specific functional groups within the molecule [20] [21] [22]. The hydroxyl group of the phenolic moiety typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ [20] [21] [22].

Aromatic carbon-carbon stretching vibrations appear in the region around 1600 cm⁻¹ and 1500 cm⁻¹, consistent with the benzofuran ring system [20] [21] [23]. The carbon-oxygen stretching vibrations of the benzofuran ether linkage typically appear around 1200-1300 cm⁻¹ [20] [21]. Carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions appear in their characteristic regions around 3000 cm⁻¹ and 2800-3000 cm⁻¹, respectively [20] [21] [23].

Structural Comparison with Related Neolignans

Conocarpan belongs to the family of benzofuran neolignans, sharing structural similarities with related compounds such as eupomatenoid-5, eupomatenoid-6, and other 2-arylbenzofuran derivatives [24] [25] . These compounds share the common 2,3-dihydrobenzofuran core structure but differ in their substitution patterns and stereochemical arrangements [27] [24] [25].

Structural comparisons reveal that conocarpan differs from eupomatenoid-5 and eupomatenoid-6 primarily in the nature and position of substituents on the benzofuran ring system [24] [25] [15]. While all three compounds possess the 2-arylbenzofuran framework, the specific arrangement of methoxy groups, hydroxyl groups, and alkenyl side chains distinguishes conocarpan from its structural analogs [24] [25] .

| Compound | Core Structure | Key Distinguishing Features | Reference |

|---|---|---|---|

| Conocarpan | 2,3-dihydrobenzofuran | 4-hydroxyphenyl at C-2, methyl at C-3, propenyl at C-5 | [1] [24] |

| Eupomatenoid-5 | 2,3-dihydrobenzofuran | Different substitution pattern | [24] [25] |

| Eupomatenoid-6 | 2,3-dihydrobenzofuran | Methoxy substitution variations | [24] [25] |

The structural relationships among these benzofuran neolignans reflect their common biosynthetic origins and shared pharmacological properties [27] [24] [25]. Comparative studies demonstrate that subtle structural modifications significantly influence biological activity profiles, making conocarpan a distinct entity within this chemical class [27] [24] [25] .

Conocarpan is a benzofuran neolignan that occurs naturally in several plant families, with the most significant sources documented in the Piperaceae and Krameriaceae families [1] [2]. This lignan derivative exhibits a molecular formula of C18H18O2 with a molecular weight of 266.33 grams per mole, displaying the stereochemistry (2S,3S) and optical activity [α]D +47 (c 0.86, methanol) [1] [3].

Occurrence in Piperaceae Family

The Piperaceae family represents the most extensively documented source of conocarpan, with multiple species within the genus Piper demonstrating the presence of this neolignan compound. The family Piperaceae, considered one of the most megadiverse groups among angiosperms, comprises over 1000 species distributed across tropical regions of both hemispheres [4].

Piper regnellii (Miquel) Candolle stands as the most thoroughly investigated source of conocarpan within the Piperaceae family. This herbaceous plant, commonly known as "pariparoba" or "caapeba" in Brazil, accumulates conocarpan as a major neolignan component in both leaves and roots [4] [5] [6]. Phytochemical investigations have revealed that conocarpan represents one of the four principal neolignans isolated from P. regnellii, alongside eupomatenoid-3, eupomatenoid-5, and eupomatenoid-6 [6]. The biosynthetic pathway leading to conocarpan formation in P. regnellii leaves has been demonstrated through in vivo administration of labeled L-phenylalanine and enantioselective conversion of p-hydroxypropenylbenzene to (+)-conocarpan with 85% enantiomeric excess [7].

Piper abutiloides Kunth represents another significant source within the Piperaceae family, where conocarpan has been isolated from aerial parts through bioguided fractionation [8] [9]. The chromatographic fractionation of the bioactive hexanic fraction, monitored using bioautographic assays with Candida glabrata, successfully yielded conocarpan alongside pseudodillapiol and eupomatenoid-6 [8]. This work represents the first documented occurrence of conocarpan in P. abutiloides, expanding the known distribution of this compound within the genus [9].

Piper rivinoides Kunth, a Brazilian Piperaceae species, has been identified as an important source of bioactive neolignans, with conocarpan comprising approximately 5.5% of the hexane fraction obtained from leaves [10]. Quantitative nuclear magnetic resonance analysis revealed that the hexane fraction contains substantial amounts of neolignans, with eupomatenoid-5 representing 29.8%, eupomatenoid-6 representing 7.6%, and conocarpan representing 5.5% of the total content [10].

Additional species within the Piperaceae family have been reported to contain conocarpan, including Piper aequale, as documented in the PubChem database and LOTUS natural products occurrence database [1]. The widespread occurrence of conocarpan across multiple Piper species suggests a conserved biosynthetic pathway within this genus and highlights the taxonomic significance of neolignan production in Piperaceae.

Isolation from Krameria lappacea

Krameria lappacea (Dombey) Burdet et Simpson, synonymous with K. triandra Ruiz et Pavon, represents the most significant non-Piperaceae source of conocarpan [2] [11] [12]. This species, belonging to the Krameriaceae family and commonly known as ratanhia or rhatany, is native to South America and has been traditionally utilized in European medicine since the late 18th century [2] [12].

The roots of K. lappacea contain conocarpan as one of eleven lignan derivatives that have been isolated and characterized [2] [12]. From the dichloromethane extract of K. lappacea roots, conocarpan was identified alongside other lignan compounds including 5-(3-hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran, (-)-larreatricin, and various rataniaphenol derivatives [12]. The isolation process involved multiple chromatographic techniques, with compound identity verified through optical activity determination, one-dimensional and two-dimensional nuclear magnetic resonance experiments, and mass spectrometry [12].

The concentration and bioactivity of conocarpan in K. lappacea roots have been extensively characterized in relation to the plant's traditional use against oropharyngeal inflammation [2] [11]. Research has demonstrated that conocarpan exhibits significant anti-inflammatory activity, with a maximum response observed after 6 hours (61% inhibition) and sustained effects lasting up to 48 hours in croton oil-induced dermatitis models [2] [12]. The compound's anti-inflammatory properties are attributed to its ability to inhibit nuclear factor kappa B, cyclooxygenase-1 and -2, 5-lipoxygenase, and microsomal prostaglandin E2 synthase-1, while also displaying antioxidant properties [12].

Other Natural Sources

Beyond the primary sources in Piperaceae and Krameriaceae families, conocarpan has been reported in additional plant taxa, although documentation remains limited. The compound has been identified in various species of Krameria, as noted in commercial databases, suggesting broader distribution within the Krameriaceae family [13] [14].

The wood of Conocarpus erectus Linnaeus, belonging to the Combretaceae family, has been reported to contain conocarpan alongside other lignan derivatives including conocarpol and 2'-methoxyconocarpol [15] [16] [17]. This represents a taxonomically distinct source from the previously documented Piperaceae and Krameriaceae families, indicating convergent evolution or horizontal acquisition of the biosynthetic pathway for conocarpan production.

Ecological Significance

The ecological significance of conocarpan extends beyond its role as a secondary metabolite, encompassing multiple functions related to plant defense, adaptation, and species interactions. Secondary metabolites, including neolignans such as conocarpan, serve as chemical defense compounds that protect plants from herbivores, pathogens, and environmental stresses [18] [19].

In the context of Piper species, conocarpan production represents part of a complex chemical defense strategy that varies with plant ontogeny. Research on Piper regnellii has demonstrated that conocarpan becomes dominant in adult plants, replacing phenylpropanoids such as dillapiole that predominate in seedlings [4]. This ontogenetic shift in secondary metabolite profiles suggests that conocarpan plays a specific role in mature plant defense mechanisms, potentially offering protection against different types of biological threats compared to juvenile chemical defenses [4].

The biosynthetic pathway leading to conocarpan formation involves the shikimate pathway, beginning with L-phenylalanine as a precursor [7] [20]. This pathway represents a significant metabolic investment by the plant, indicating the ecological importance of the resulting compounds. The enantioselective conversion of p-hydroxypropenylbenzene to (+)-conocarpan with high enantiomeric excess demonstrates the specificity of the biosynthetic machinery and suggests strong selective pressure for the production of the biologically active enantiomer [7].

Environmental factors, including UV-B radiation and other abiotic stresses, can influence the production of secondary metabolites such as conocarpan [21]. Plants' secondary metabolites function as primary defense mechanisms against UV-B stress through screening and antioxidative properties, suggesting that conocarpan may contribute to photoprotection in exposed plant tissues [21]. The phenolic structure of conocarpan, with its hydroxyl groups and extended conjugation, provides the molecular basis for antioxidant activity that could protect plant cells from oxidative damage [12].

The distribution of conocarpan across taxonomically diverse plant families suggests either ancient evolutionary origins or convergent evolution of the biosynthetic pathway. The presence of conocarpan in both herbaceous Piperaceae species and woody Combretaceae species indicates that the compound serves adaptive functions across different plant growth forms and ecological niches [15] [4] [16].

Ethnobotanical Context of Conocarpan-containing Plants

The ethnobotanical significance of conocarpan-containing plants reflects centuries of traditional use across diverse cultures and geographic regions. The documented traditional applications of these plants provide insight into the historical recognition of their bioactive properties and establish a foundation for understanding the cultural and medicinal importance of conocarpan as a bioactive compound.

Piper regnellii, a primary source of conocarpan, has been extensively utilized in Brazilian traditional medicine, where it is known by the vernacular names "pariparoba" and "caapeba" [6] [22]. Traditional practitioners have employed the leaves and roots of this species in various forms, including crude extracts, infusions, and plasters, primarily for the treatment of wounds, reduction of swelling, and management of skin irritations [6]. The traditional preparation methods involve both aqueous and alcoholic extractions, with the plant material being applied topically or administered orally depending on the specific therapeutic application [6].

The ethnopharmacological use of P. regnellii extends to the treatment of infectious diseases, aligning with modern research demonstrating the antimicrobial properties of conocarpan and other neolignans present in the plant [5] [23]. Traditional healers have recognized the plant's efficacy against bacterial infections, particularly those affecting wounds and skin, which correlates with laboratory findings showing conocarpan's activity against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations of 6.25 micrograms per milliliter [5].

Krameria lappacea represents one of the most extensively documented ethnobotanical sources of conocarpan, with traditional use spanning both South American indigenous practices and European medicine [2] [12]. In South America, the roots of this species have been traditionally employed as chewing sticks for dental hygiene and strengthening teeth, as astringents for controlling bleeding, and as remedies for diarrhea and oral ulcers [12]. The introduction of K. lappacea into European medicine at the end of the 18th century marked its adoption for treating stomachache, diarrhea, menstrual disorders, nosebleeds, and oropharyngeal inflammation [12].

The European Pharmacopoeia currently lists K. lappacea roots, and the plant is subject to an ESCOP (European Scientific Cooperative on Phytotherapy) monograph, indicating its continued recognition in modern phytotherapy [2] [12]. The therapeutic indications in contemporary European practice include mild inflammatory conditions of the mouth and throat, such as stomatitis, gingivitis, and pharyngitis, applications that align with the traditional South American uses [12].

Conocarpus erectus, another source of conocarpan, has been traditionally utilized across tropical and subtropical regions where it naturally occurs [16] [24]. The leaves and fruits of this species have been employed in traditional medicine as antipyretic, antidiabetic, and antimalarial agents [16]. Traditional applications also include treatment of conjunctivitis, syphilis, gonorrhea, orchitis, diarrhea, anemia, prickly heat, and various types of swelling [16] [24]. The widespread traditional use of C. erectus across different cultures in the Americas, tropical Africa, and the West Indies demonstrates the cross-cultural recognition of its therapeutic properties [16].

The ethnobotanical context of conocarpan-containing plants reveals consistent patterns in traditional applications, particularly emphasizing anti-inflammatory, antimicrobial, and wound-healing properties. These traditional uses align remarkably well with modern pharmacological research demonstrating conocarpan's anti-inflammatory effects through inhibition of nuclear factor kappa B and cyclooxygenase enzymes, as well as its antimicrobial activity against various pathogenic bacteria [2] [12] [5].

Traditional preparation methods for conocarpan-containing plants typically involve aqueous or alcoholic extractions, often applied topically for inflammatory conditions or wounds. The traditional recognition of these plants' efficacy has provided the foundation for modern phytochemical investigations that led to the isolation and characterization of conocarpan as a bioactive principle [5] [2] [12].

The cultural significance of these plants extends beyond their medicinal applications to include their use in daily practices such as dental hygiene with K. lappacea chewing sticks and their incorporation into traditional pharmacopoeias across different continents [12] [16]. This widespread cultural adoption suggests that the bioactive properties of conocarpan and related compounds were recognized independently by diverse human populations, providing strong ethnopharmacological validation for their therapeutic potential.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol